2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(1H-benzotriazol-1-yl)acetic acid with hydrazine hydrate, followed by condensation with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can interact with metal ions, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Similar structure but lacks the chlorophenyl group.
2-Benzotriazol-1-yl-acetic acid (2-chloro-benzylidene)-hydrazide: Similar structure with a different substitution pattern.
Uniqueness
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzotriazole ring and the chlorophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12ClN5O |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
InChI Key |
WYIZHFRSIPRNKN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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